BenchChemオンラインストアへようこそ!

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one

AKR1C3 cellular IC50 target engagement

CRT0083914 is the definitive non-carboxylate AKR1C3 inhibitor for target validation. Its 11 nM cellular IC50 ensures potent intracellular target engagement, while >319-fold selectivity over AKR1C1, AKR1C2, and AKR1C4 eliminates confounding off-target effects. Unlike carboxylic acid-based inhibitors, its non-carboxylate chemotype enables passive membrane permeability independent of transporter expression. The 1.97 Å co-crystal structure (PDB: 4H7C) confirms the 2-methylpiperidinyl moiety occupies the active site without engaging the oxyanion hole, providing a rational basis for SAR studies.

Molecular Formula C16H22N2O3S
Molecular Weight 322.4 g/mol
CAS No. 932495-16-4
Cat. No. B1669635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one
CAS932495-16-4
SynonymsCRT0083914;  CRT-0083914;  CRT 0083914; 
Molecular FormulaC16H22N2O3S
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O
InChIInChI=1S/C16H22N2O3S/c1-13-5-2-3-12-18(13)22(20,21)15-9-7-14(8-10-15)17-11-4-6-16(17)19/h7-10,13H,2-6,11-12H2,1H3
InChIKeyKCSTYGPHSVKBQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one (CAS 932495-16-4): A Structurally Validated, Non-Carboxylate AKR1C3 Inhibitor for Targeted Oncology Research


1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one, also designated CRT0083914, is a synthetic small-molecule inhibitor belonging to the (piperidinosulfonamidophenyl)pyrrolidin-2-one class. It targets the aldo-keto reductase family 1 member C3 (AKR1C3; type 5 17β-hydroxysteroid dehydrogenase), an enzyme implicated in intratumoral androgen biosynthesis and prostaglandin metabolism in castration-resistant prostate cancer and ER-positive breast cancer [1]. Unlike the majority of AKR1C3 inhibitors, which are carboxylic acids subject to carrier-mediated transport limitations, this compound is a non-carboxylate inhibitor, a design feature critical for passive cellular permeability [2]. Its binding mode has been resolved at 1.97 Å resolution via X-ray crystallography (PDB: 4H7C), confirming that the 2-pyrrolidinone ring does not engage the oxyanion hole, while the 2-methylpiperidin-1-ylsulfonyl moiety makes key contacts within the active site [3].

Why AKR1C3 Inhibitors Cannot Be Interchanged: The Critical Role of Piperidine Substitution and Chemotype in 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one


Substitution within the piperidine ring of the (piperidinosulfonamidophenyl)pyrrolidin-2-one series profoundly alters the relationship between enzymatic potency and cellular target engagement. The 2-methylpiperidinyl substituent in CRT0083914 yields a cellular IC50 of 11 nM in HCT-116 cells overexpressing AKR1C3, which is 2-fold more potent than the 2,6-dimethylpiperidinyl analog (22 nM) despite the latter exhibiting stronger enzyme inhibition (56 nM vs. 94 nM) [1]. This inversion—lower enzyme IC50 translating to superior cellular potency—is not shared by close analogs and appears driven by the specific steric and lipophilic properties of the mono-2-methyl substitution, which likely enhances passive membrane permeability while maintaining sufficient target binding [2]. Moreover, the non-carboxylate chemotype distinguishes CRT0083914 from traditional AKR1C3 inhibitors such as indomethacin, which are carboxylic acids whose cellular uptake depends on carrier-mediated transport and which lack isoform selectivity [3]. For procurement decisions, these data demonstrate that potency at the isolated enzyme level does not predict cellular activity, and that structurally similar compounds within the same series cannot be assumed to perform equivalently in cell-based assays.

Head-to-Head Quantitative Differentiation: Why 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one Outperforms Closest Analogs in Cellular AKR1C3 Inhibition


Superior Cellular Potency Despite Lower Enzyme Affinity: The 2-Methylpiperidinyl Advantage Over 2,6-Dimethylpiperidinyl and Dihydroisoquinolinyl Analogs

In HCT-116 colon carcinoma cells engineered to overexpress human AKR1C3, CRT0083914 (2-methylpiperidinyl substitution) achieves an IC50 of 11 nM. This is 2.0-fold more potent than the 2,6-dimethylpiperidinyl analog (IC50 = 22 nM) and 2.2-fold more potent than the 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl analog (IC50 = 24 nM), despite the fact that the comparator compounds possess lower enzyme IC50 values (56 nM and 52 nM, respectively) than CRT0083914 (94 nM) [1]. This inversion of rank-order potency between enzyme and cellular assays indicates that the 2-methylpiperidinyl substituent confers superior cellular target engagement, likely through improved passive membrane permeability, a property not captured by isolated enzyme assays [2].

AKR1C3 cellular IC50 target engagement HCT-116

Greater Than 319-Fold Isoform Selectivity for AKR1C3 Over AKR1C1, AKR1C2, and AKR1C4: A Defining Advantage Over Non-Selective NSAID Inhibitors

CRT0083914 inhibits AKR1C3 with an enzyme IC50 of 94 nM while displaying only weak inhibitory activity against the closely related isoforms AKR1C1, AKR1C2, and AKR1C4 (IC50 > 30 µM for all three) [1]. This corresponds to a selectivity window of >319-fold (30,000 nM / 94 nM) for AKR1C3 over the other AKR1C family members. In contrast, indomethacin—a widely used NSAID that also inhibits AKR1C3—is reported to be non-selective, with IC50 values of approximately 610 nM against AKR1C3 and comparable potency against cyclooxygenase enzymes and other AKR1C isoforms [2]. The >319-fold selectivity of CRT0083914 provides a significantly cleaner pharmacological tool for dissecting AKR1C3-specific biology without confounding effects from AKR1C1, AKR1C2, or AKR1C4 inhibition [3].

AKR1C3 selectivity isoform selectivity AKR1C1 AKR1C2 AKR1C4

Non-Carboxylate Chemotype Eliminates Carrier-Mediated Transport Dependency Inherent to Carboxylic Acid AKR1C3 Inhibitors

The majority of AKR1C3 inhibitors reported in the literature—including indomethacin, flufenamic acid, and various NSAIDs—contain a carboxylic acid moiety that relies on carrier-mediated transport across the plasma membrane [1]. CRT0083914 is a non-carboxylate inhibitor belonging to the (piperidinosulfonamidophenyl)pyrrolidin-2-one class, which has been explicitly designed to circumvent this limitation [2]. The crystal structure of CRT0083914 bound to AKR1C3 (PDB: 4H7C) confirms that the sulfonamide oxygen and the pyrrolidin-2-one carbonyl participate in binding interactions distinct from the carboxylate-binding oxyanion hole, and that the 2-pyrrolidinone does not interact directly with catalytic residues [3]. This binding mode is fundamentally different from carboxylic acid inhibitors and supports passive diffusion into cells, consistent with the compound's 8.5-fold improvement in cellular potency (11 nM) relative to its enzyme IC50 (94 nM) [4].

non-carboxylate cellular permeability drug design carboxylic acid

Crystal Structure Validation at 1.97 Å Resolution: Atomic-Level Binding Mode Confirmation Absent for Many Commercial AKR1C3 Inhibitors

CRT0083914 has been co-crystallized with human AKR1C3 (PDB: 4H7C) at 1.97 Å resolution, providing atomic-level detail of its binding interactions [1]. The structure reveals that the sulfonamide group is critical for potency, forming key hydrogen bonds, while the 2-methylpiperidinyl moiety occupies a hydrophobic sub-pocket. Critically, the 2-pyrrolidinone ring does not interact with the catalytic oxyanion hole, and variations in its position or co-planarity severely diminish activity [2]. By contrast, widely used commercial AKR1C3 inhibitors such as indomethacin and medroxyprogesterone acetate lack co-crystal structures with AKR1C3 at comparable resolution, limiting structure-guided optimization and interpretation of selectivity data [3]. This experimentally validated binding mode provides a rational basis for the compound's selectivity profile and enables structure-based design of follow-up compounds.

X-ray crystallography structural biology binding mode PDB 4H7C

Enzyme-to-Cellular Potency Inversion as a Proxy for Favorable Drug-Like Properties: CRT0083914 vs. Closest Analogs

The ratio of cellular IC50 to enzyme IC50 serves as a practical indicator of a compound's ability to cross cell membranes and engage its intracellular target. CRT0083914 exhibits a cellular-to-enzyme IC50 ratio of 0.12 (11 nM cellular / 94 nM enzyme), indicating that its cellular potency exceeds its enzyme potency by a factor of >8 [1]. In contrast, the 2,6-dimethylpiperidinyl analog has a ratio of 0.39 (22 nM / 56 nM), and the dihydroisoquinolinyl analog has a ratio of 0.46 (24 nM / 52 nM) [2]. The 2-methylpiperidinyl substitution thus yields a 3.3-fold advantage in cellular/enzyme potency ratio compared to the 2,6-dimethylpiperidinyl analog, and a 3.8-fold advantage compared to the dihydroisoquinolinyl analog. This metric integrates passive permeability, efflux susceptibility, and intracellular protein binding into a single actionable parameter for compound selection [3].

cell permeability drug-likeness potency inversion cellular target engagement

Optimal Research Deployments for 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one: Where Its Differentiation Translates into Experimental Advantage


Cell-Based Target Validation of AKR1C3 Dependency in Castration-Resistant Prostate Cancer and ER-Positive Breast Cancer

CRT0083914 is optimally deployed in experiments designed to establish whether AKR1C3 enzymatic activity is required for androgen or estrogen biosynthesis in specific cancer cell lines. Its cellular IC50 of 11 nM in AKR1C3-overexpressing HCT-116 cells [1] and >319-fold selectivity over AKR1C1, AKR1C2, and AKR1C4 [2] ensure that phenotypic effects observed—such as reduction in testosterone, 17β-estradiol, or 11β-PGF2α production—can be attributed specifically to AKR1C3 inhibition rather than to off-target effects on related reductases or cyclooxygenases. The non-carboxylate chemotype minimizes confounding by variable expression of carboxylic acid transporters [3], and the crystal structure-validated binding mode (PDB: 4H7C) [4] enables rational interpretation of any unexpected cell-type-specific differences in potency.

Structure-Guided Medicinal Chemistry Optimization of Non-Carboxylate AKR1C3 Inhibitors

CRT0083914 serves as a structurally characterized starting point for fragment growing, scaffold hopping, or bioisosteric replacement campaigns. The 1.97 Å co-crystal structure (PDB: 4H7C) [4] reveals that the 2-pyrrolidinone ring does not occupy the oxyanion hole, indicating that modifications to this region can be explored without disrupting catalytic residue interactions [5]. The SAR established in Heinrich et al. (2013) provides quantitative guidance: altering the size or polarity of the piperidine ring degrades activity, and the 2-methyl substitution optimally balances enzyme affinity with cellular permeability [6]. Medicinal chemists can use the cellular/enzyme IC50 ratio of 0.12 as a benchmark for cellular penetration efficiency, benchmarking new analogs against this value rather than enzyme potency alone [7].

Pharmacodynamic Biomarker Studies Probing AKR1C3-Dependent Prostaglandin Metabolism

AKR1C3 catalyzes the 11-ketoreduction of prostaglandin D2 (PGD2) to 11β-PGF2α, a reaction implicated in inflammatory signaling and tumor progression. CRT0083914 at 10 µM has been shown to reduce 11β-PGF2α levels by ≥80% in AKR1C3-expressing cell lines [8], consistent with its nanomolar cellular potency. The compound's selectivity over AKR1C1 and AKR1C2—which also metabolize prostaglandins—is critical here, as non-selective inhibitors would confound interpretation of which isoform drives PGD2 metabolism in a given biological context [9]. Its non-carboxylate structure further ensures that prostaglandin transporter (PGT)-mediated uptake of inhibitors does not compete with substrate transport, a known issue with carboxylic acid inhibitors [10].

Reference Standard for AKR1C3 Inhibitor Screening and Assay Validation

Given its well-characterized potency (enzyme IC50 = 94 nM, cellular IC50 = 11 nM), defined selectivity profile, and publicly available co-crystal structure, CRT0083914 is an ideal positive control for high-throughput screening campaigns seeking novel AKR1C3 inhibitors. Its consistent activity across enzyme and cellular assays, validated by independent data sources including the BRENDA database [1] and the PDB [4], provides a reproducible benchmark for assay qualification. The availability of close analogs with divergent enzyme/cellular potency relationships (e.g., the 2,6-dimethylpiperidinyl analog with enzyme IC50 = 56 nM but cellular IC50 = 22 nM) [11] allows screening teams to validate that their assays detect compounds with favorable cellular penetration, not merely potent enzyme binders.

Quote Request

Request a Quote for 1-{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.